[Ethyl-(3-methyl-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid is an organic compound with a complex structure that includes an ethyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the 3-methyl-benzylamine. This can be achieved through the reduction of 3-methyl-benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 3-methyl-benzylamine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Bases: Sodium hydroxide, sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction can lead to the formation of the corresponding alcohols .
Scientific Research Applications
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Ethyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Ethyl-(3-methyl-benzyl)-amino]-acetic acid include:
Benzylamine derivatives: Compounds with similar benzylic amine structures.
Amino acids: Compounds with amino and carboxylic acid functional groups.
Ethyl esters: Compounds with ethyl ester functional groups
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[ethyl-[(3-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ZVRBULJCPVBHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC(=C1)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.